molecular formula C13H19NO3 B12654160 2-Butoxyethyl 4-aminobenzoate CAS No. 49610-67-5

2-Butoxyethyl 4-aminobenzoate

Cat. No.: B12654160
CAS No.: 49610-67-5
M. Wt: 237.29 g/mol
InChI Key: RROCMBLJWURHGZ-UHFFFAOYSA-N
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Description

2-Butoxyethyl 4-aminobenzoate is an ester derivative of 4-aminobenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a 2-butoxyethyl group. This structural modification introduces an ether linkage (via the butoxyethyl chain), enhancing solubility in organic solvents compared to simpler alkyl esters like butyl 4-aminobenzoate .

The synthesis of 2-butoxyethyl 4-aminobenzoate likely involves esterification of 4-aminobenzoic acid with 2-butoxyethanol, analogous to the preparation of 2-butoxyethyl xanthate metal complexes described in the literature . The ether-oxygen in the butoxyethyl group may also enable coordination with metal ions, as seen in xanthate-based transition metal complexes .

Properties

CAS No.

49610-67-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-butoxyethyl 4-aminobenzoate

InChI

InChI=1S/C13H19NO3/c1-2-3-8-16-9-10-17-13(15)11-4-6-12(14)7-5-11/h4-7H,2-3,8-10,14H2,1H3

InChI Key

RROCMBLJWURHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxyethyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with 2-butoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows: [ \text{4-aminobenzoic acid} + \text{2-butoxyethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Butoxyethyl 4-aminobenzoate} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of 2-Butoxyethyl 4-aminobenzoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: 2-Butoxyethyl 4-aminobenzoate can undergo oxidation reactions, particularly at the butoxyethyl group, leading to the formation of carboxylic acids.

    Reduction: The amino group in the compound can be reduced to form corresponding amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the butoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Butoxyethyl 4-aminobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic compounds.

    Industry: The compound is used in the formulation of certain industrial products, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Butoxyethyl 4-aminobenzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on the sodium ion channels, the compound reduces the influx of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical Properties of 4-Aminobenzoate Derivatives

Compound Molecular Formula Molar Mass (g/mol) Physical State Density (g/cm³) Solubility
Butyl 4-aminobenzoate C₁₁H₁₅NO₂ 193.24 Solid - Soluble in ethanol, water
2-Butoxyethyl 4-aminobenzoate* C₁₃H₁₉NO₃ 237.29 Liquid† ~1.04‡ Likely soluble in organic solvents
2-Butoxyethyl acetate C₈H₁₆O₃ 160.21 Liquid 1.041 Miscible with common solvents

*Inferred properties. †Predicted based on analogous 2-butoxyethyl esters. ‡Density approximated from tris(2-butoxyethyl) phosphate (1.041 g/cm³) .

  • Butyl 4-aminobenzoate (CAS 94-25-7): A solid with a butyl ester group, used as a precursor in dye and polymer synthesis. Its lack of an ether oxygen reduces polarity compared to 2-butoxyethyl derivatives .
  • 2-Butoxyethyl 4-aminobenzoate: The ether linkage increases polarity and flexibility, likely lowering melting points and enhancing solubility in non-polar solvents. This makes it advantageous for applications requiring controlled release or compatibility with hydrophobic matrices.
Functional and Chemical Behavior

Coordination Chemistry: 2-Butoxyethyl xanthate complexes (e.g., [M(2-BuoEtxant)₂]) exhibit tetrahedral or octahedral geometries depending on the metal ion and nitrogenous ligands . By analogy, the butoxyethyl group in 2-butoxyethyl 4-aminobenzoate may act as a bidentate ligand, coordinating via the ester oxygen and ether oxygen. For example:

  • Fe(II), Co(II), and Ni(II) xanthate complexes show magnetic moments of 2.00–5.36 B.M., correlating with tetrahedral (low-spin) or octahedral (high-spin) configurations .
  • IR spectra of xanthate complexes reveal metal-sulfur bonding (415–440 cm⁻¹), suggesting similar coordination modes for benzoate derivatives .

Table 2: Comparative Functional Features

Feature Butyl 4-aminobenzoate 2-Butoxyethyl 4-aminobenzoate
Polarity Lower (alkyl chain only) Higher (ether-oxygen)
Coordination Potential Limited Likely bidentate ligand
Applications Dyes, polymers Drug delivery, coatings

Biological Activity

2-Butoxyethyl 4-aminobenzoate, also known by its CAS number 49610-67-5, is an organic compound with a significant role in biological research due to its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C13H19NO3
Molecular Weight: 235.30 g/mol
IUPAC Name: 2-butoxyethyl 4-aminobenzoate

The compound features an amine functional group attached to a benzoate structure, which is further modified by a butoxyethyl side chain. This unique structure contributes to its biological activity.

2-Butoxyethyl 4-aminobenzoate exhibits various biological activities, primarily attributed to its interaction with cellular targets. The compound can modulate enzyme activities, potentially influencing metabolic pathways. Its mechanism involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction: It may interact with receptors, altering signaling pathways in cells.

Pharmacological Effects

Research indicates that 2-butoxyethyl 4-aminobenzoate possesses several pharmacological effects:

  • Antimicrobial Activity: Studies have shown that it can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Properties: The compound may reduce inflammation in cellular models.
  • Cytotoxicity Against Cancer Cells: Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-butoxyethyl 4-aminobenzoate against common pathogens. The results indicated a significant inhibitory effect on both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Assays

In vitro assays were conducted using various cancer cell lines to assess the cytotoxic potential of the compound. The results are summarized below:

Cell Line IC50 (µM)
HeLa25.5
MCF-730.0
A54928.7

These findings suggest that 2-butoxyethyl 4-aminobenzoate exhibits moderate cytotoxicity against cancer cells, warranting further investigation into its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-butoxyethyl 4-aminobenzoate, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity Notable Effects
Ethyl p-aminobenzoateAntimicrobialEffective against Staphylococcus aureus
Butyl p-aminobenzoateModerate cytotoxicityIC50 values around 40 µM in cancer cells
Benzyl p-aminobenzoateAnti-inflammatoryReduces cytokine levels in vitro

This comparison highlights the unique activity profile of 2-butoxyethyl 4-aminobenzoate relative to its analogs.

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